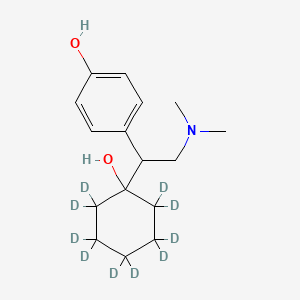

Desvenlafaxine-d10

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-SZWCYPPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Desvenlafaxine-d10 and its chemical properties

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties and applications of Desvenlafaxine-d10.

Introduction

This compound is a deuterium-labeled isotopologue of Desvenlafaxine, an active metabolite of the antidepressant venlafaxine. As a serotonin-norepinephrine reuptake inhibitor (SNRI), Desvenlafaxine is utilized in the treatment of major depressive disorder. The incorporation of ten deuterium atoms into the Desvenlafaxine molecule renders this compound an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative mass spectrometry-based assays. This guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its application in experimental protocols.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Desvenlafaxine and this compound

| Property | Desvenlafaxine | This compound |

| Molecular Formula | C₁₆H₂₅NO₂ | C₁₆H₁₅D₁₀NO₂ |

| Molecular Weight | 263.38 g/mol | 273.44 g/mol [1] |

| CAS Number | 93413-62-8 | 1062607-49-1[1] |

| Appearance | White to off-white powder | White solid[1] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in water (pH dependent), ethanol, DMSO, and dimethylformamide. | Inferred to be similar to Desvenlafaxine |

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Desvenlafaxine, incorporating deuterated reagents at key steps. One potential pathway involves the use of deuterated precursors in the final stages of the synthesis.

A common route to Desvenlafaxine involves the demethylation of venlafaxine or the synthesis from a protected p-hydroxyphenylacetic acid derivative.[2][3][4][5] To introduce the ten deuterium atoms, a possible strategy would involve the use of deuterated reagents during the reduction and methylation steps of a synthetic intermediate.

Below is a logical workflow illustrating a potential synthetic pathway for this compound.

References

- 1. esschemco.com [esschemco.com]

- 2. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 3. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. O-Desmethylvenlafaxine synthesis - chemicalbook [chemicalbook.com]

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Characterization of Desvenlafaxine-d10 for Advanced Research

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of Desvenlafaxine-d10, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Desvenlafaxine. The inclusion of ten deuterium atoms can offer significant advantages in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative bioanalysis. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and a summary of key analytical data.

Introduction to Desvenlafaxine and the Role of Isotopic Labeling

Desvenlafaxine, the major active metabolite of venlafaxine, is a widely prescribed antidepressant.[1][2] It functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[3][4][5][6][7] Isotopic labeling with stable isotopes like deuterium (²H) is a powerful technique used to trace the metabolic fate of drugs and to serve as internal standards in mass spectrometry-based quantification.[8][9][10][11] The synthesis of this compound involves the introduction of deuterium atoms at specific molecular positions, creating a molecule that is chemically identical to Desvenlafaxine but with a higher mass, making it distinguishable in analytical assays.

A Plausible Synthetic Pathway for this compound

A potential starting point is the synthesis of Venlafaxine-d6, where the two N-methyl groups are replaced with trideuteromethyl (CD₃) groups. To achieve a d10 labeling, the four hydrogens on the ethylamine chain adjacent to the nitrogen would also need to be replaced with deuterium. This can be accomplished by using deuterated reducing agents during the synthesis.

One possible synthetic approach starts from p-methoxyphenylacetonitrile and utilizes deuterated reagents in key steps.

Experimental Protocols

Synthesis of Venlafaxine-d10 (Intermediate)

-

Condensation: React p-methoxyphenylacetonitrile with cyclohexanone in the presence of a deuterated base such as sodium deuteroxide (NaOD) in heavy water (D₂O) to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.

-

Reduction: Reduce the nitrile group of the resulting compound using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) to yield 1-[2-amino-d₂-1-(4-methoxyphenyl)ethyl-d₂]cyclohexanol.

-

Reductive Amination: Perform reductive amination using deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD) to introduce two trideuteromethyl groups onto the primary amine, yielding Venlafaxine-d10.

O-Demethylation to this compound

-

Demethylation Reaction: Treat the synthesized Venlafaxine-d10 with a demethylating agent. L-Selectride® has been reported for the demethylation of venlafaxine and would be a suitable choice.[12] The reaction is typically carried out in an appropriate solvent like tetrahydrofuran (THF).

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully. The product, this compound, can then be extracted and purified using standard techniques such as column chromatography or recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Analytical Techniques and Expected Data

| Analytical Technique | Parameter Measured | Expected Result for this compound |

| ¹H NMR | Proton Signals | Significant reduction or absence of signals corresponding to the N-dimethyl and adjacent ethyl protons. |

| ²H NMR | Deuterium Signals | Presence of signals corresponding to the positions of deuterium incorporation. |

| Mass Spectrometry (MS) | Molecular Ion Peak ([M+H]⁺) | A molecular ion peak at m/z 274.2, which is 10 units higher than that of unlabeled Desvenlafaxine (m/z 264.2). |

| High-Performance Liquid Chromatography (HPLC) | Purity | A single major peak indicating high purity, with retention time similar to unlabeled Desvenlafaxine. |

Mechanism of Action: Signaling Pathway

Desvenlafaxine exerts its therapeutic effect by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[3][5]

Experimental Workflow for Characterization

The following workflow outlines the key steps in confirming the successful synthesis and purity of this compound.

Conclusion

This technical guide provides a comprehensive overview for the synthesis and characterization of this compound. The proposed synthetic route, coupled with detailed analytical protocols, offers a solid foundation for researchers to produce and validate this valuable tool for advanced pharmaceutical and metabolic research. The use of this compound as an internal standard will undoubtedly enhance the accuracy and reliability of future bioanalytical studies.

References

- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desvenlafaxine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]

- 6. pfizermedical.com [pfizermedical.com]

- 7. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 12. Portico [access.portico.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medkoo.com [medkoo.com]

- 16. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Action of Desvenlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Desvenlafaxine, the major active metabolite of venlafaxine, is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). Its therapeutic efficacy is attributed to the enhancement of serotonergic and noradrenergic neurotransmission in the central nervous system (CNS). This is achieved through high-affinity binding to the serotonin (SERT) and norepinephrine (NET) transporters, effectively blocking the reuptake of these key monoamines from the synaptic cleft. This guide provides a detailed examination of the molecular mechanisms, pharmacokinetics, and key experimental methodologies used to characterize the activity of Desvenlafaxine.

Introduction

Major depressive disorder is a complex psychiatric condition often linked to dysregulation in monoaminergic systems. Serotonin (5-HT) and norepinephrine (NE) are critical neurotransmitters involved in the regulation of mood, affect, and cognition. Serotonin-norepinephrine reuptake inhibitors (SNRIs) represent a significant class of antidepressants that address deficiencies in both of these neurotransmitter systems. Desvenlafaxine distinguishes itself through its specific binding profile and pharmacokinetic properties, which offer a unique therapeutic advantage.

Molecular Mechanism of Action

The primary mechanism of action of Desvenlafaxine is the potent and selective inhibition of the serotonin and norepinephrine transporters.[1] By binding to SERT and NET, Desvenlafaxine blocks the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

Desvenlafaxine exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter.[2] In vitro studies have demonstrated that Desvenlafaxine is approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake.[2][3] It has weak affinity for the dopamine transporter (DAT).[2] Furthermore, Desvenlafaxine shows negligible affinity for other receptors, including muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[4][5]

Quantitative Analysis of Transporter Binding and Reuptake Inhibition

The affinity and inhibitory potency of Desvenlafaxine for SERT and NET have been quantified using various in vitro assays. The data, presented in the tables below, summarize key findings from radioligand binding and reuptake inhibition studies.

Table 1: Transporter Binding Affinity (Ki) of Desvenlafaxine and Comparators

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (% inhibition @ 100 µM) |

| Desvenlafaxine | 40.2 ± 1.6 [6][7] | 558.4 ± 121.6 [6][7] | 62% [6][7] |

| Venlafaxine | 82[8][9] | 2480[8][9] | - |

Ki (Inhibition constant) represents the concentration of a drug that is required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Reuptake Inhibition (IC50) of Desvenlafaxine

| Transporter | IC50 (nM) |

| hSERT | 47.3 ± 19.4 [6] |

| hNET | 531.3 ± 113.0 [6] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The increased synaptic concentrations of serotonin and norepinephrine resulting from Desvenlafaxine's action on SERT and NET lead to the activation of various downstream signaling pathways. These pathways are primarily initiated by the binding of these neurotransmitters to their respective G-protein coupled receptors (GPCRs) on the postsynaptic neuron.

Caption: Downstream signaling pathways of Desvenlafaxine.

Experimental Protocols

The characterization of Desvenlafaxine's mechanism of action relies on several key in vitro and in vivo experimental techniques.

Radioligand Binding Assay for SERT and NET

This assay determines the binding affinity (Ki) of Desvenlafaxine for the serotonin and norepinephrine transporters.

Materials:

-

Cell membranes expressing human SERT or NET

-

Radioligand ([³H]citalopram for SERT, [³H]nisoxetine for NET)

-

Desvenlafaxine solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus (cell harvester)

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Add cell membranes, radioligand, and varying concentrations of Desvenlafaxine.

-

Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting specific binding against the logarithm of the Desvenlafaxine concentration. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique measures the extracellular concentrations of serotonin and norepinephrine in the brain of a living animal following the administration of Desvenlafaxine.

Materials:

-

Laboratory rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography (HPLC) with electrochemical detection

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat using a stereotaxic apparatus.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate using a perfusion pump.

-

Sample Collection: Collect the dialysate, which contains extracellular fluid from the brain region, in timed fractions using a fraction collector.

-

Drug Administration: Administer Desvenlafaxine to the animal.

-

Continued Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels over time.

-

Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Compare the neurotransmitter concentrations before and after Desvenlafaxine administration to determine the effect of the drug on extracellular monoamine levels.

Caption: Experimental workflow for characterizing Desvenlafaxine.

Pharmacokinetics and Metabolism

Desvenlafaxine has a predictable pharmacokinetic profile. It is well-absorbed orally with an absolute bioavailability of approximately 80%.[2][4] Peak plasma concentrations are reached in about 7.5 hours.[2] Desvenlafaxine has low plasma protein binding (30%) and is primarily metabolized via conjugation (mediated by UGT isoforms) and to a lesser extent by oxidative metabolism via CYP3A4.[4][5] Importantly, it is not significantly metabolized by the CYP2D6 pathway, which reduces the potential for drug-drug interactions compared to its parent compound, venlafaxine.[5] Approximately 45% of the administered dose is excreted unchanged in the urine.[4][5] The mean terminal half-life is about 11 hours.[2]

Conclusion

Desvenlafaxine's mechanism of action as a serotonin-norepinephrine reuptake inhibitor is well-characterized by its potent and selective inhibition of SERT and NET. Its favorable pharmacokinetic profile, particularly its metabolism independent of the CYP2D6 pathway, makes it a valuable therapeutic option in the management of major depressive disorder. The experimental methodologies outlined in this guide are fundamental to the ongoing research and development of novel CNS therapies targeting the monoaminergic systems.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 5. The role of serotonin receptor subtypes in treating depression: a review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alpha(2)-adrenergic receptor signalling in hypertension. [vivo.health.unm.edu]

- 9. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isotopic Labeling of Desvenlafaxine: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. Isotopic labeling is an indispensable tool in such metabolic studies, enabling the sensitive and specific tracking of the drug and its metabolites through complex biological systems. This technical guide provides a comprehensive overview of the isotopic labeling of desvenlafaxine for metabolic research, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Metabolic Pathways of Desvenlafaxine

Desvenlafaxine undergoes a relatively simple metabolic transformation compared to its parent compound, venlafaxine. The primary metabolic route is conjugation , specifically O-glucuronidation, which is mediated by various UDP-glucuronosyltransferase (UGT) isoforms. A minor portion of desvenlafaxine is metabolized through oxidative pathways , primarily N-demethylation mediated by the cytochrome P450 enzyme CYP3A4.[1][2] A key characteristic of desvenlafaxine's metabolism is the lack of involvement of the CYP2D6 isoenzyme, which is the primary enzyme responsible for the metabolism of venlafaxine.[1] This distinction contributes to a more predictable pharmacokinetic profile for desvenlafaxine.

The main metabolites of desvenlafaxine are its O-glucuronide conjugate and N,O-didesmethylvenlafaxine.[1] A significant portion of the administered dose is also excreted unchanged in the urine.[1]

Synthesis of Isotopically Labeled Desvenlafaxine

The synthesis of isotopically labeled desvenlafaxine is a critical first step for its use in metabolic studies. While specific, detailed synthetic protocols for various isotopically labeled forms of desvenlafaxine are not extensively published in readily available literature, the general synthetic routes for desvenlafaxine can be adapted for the introduction of isotopes.

General Synthetic Strategies:

Several synthetic routes for unlabeled desvenlafaxine have been described, which can serve as a basis for isotopic labeling.[3] One common approach involves the O-demethylation of venlafaxine.[3] Another strategy starts from p-hydroxyacetophenone.[3]

To introduce isotopic labels, appropriately labeled precursors would be incorporated at key steps in these synthetic pathways. For instance:

-

¹⁴C-Labeling: The introduction of a ¹⁴C label can be achieved by using a ¹⁴C-containing precursor, such as [¹⁴C]formaldehyde, during the N-demethylation step of a suitable intermediate.[4]

-

Deuterium Labeling (e.g., Desvenlafaxine-d6): Deuterium labels are typically introduced on the N-methyl groups. This can be accomplished by using deuterated methylating agents, such as deuterated formaldehyde or iodomethane-d3, in the final steps of the synthesis. Desvenlafaxine-d6 is commonly used as an internal standard in quantitative mass spectrometry-based assays.[5][6][7]

-

¹³C and ¹⁵N Labeling: The incorporation of stable isotopes like ¹³C and ¹⁵N would involve utilizing starting materials or reagents enriched with these isotopes. For example, ¹³C-labeled methylating agents or ¹⁵N-labeled amines could be used in the synthetic process.

Quantitative Data on Synthesis:

Detailed quantitative data, such as percentage yield and isotopic purity for the synthesis of labeled desvenlafaxine, are not widely reported in the public domain. Commercial suppliers of isotopically labeled compounds typically provide a certificate of analysis with this information. For instance, desvenlafaxine-d6 is commercially available as a certified reference material.[6][7]

Experimental Protocols for Metabolic Studies

Isotopically labeled desvenlafaxine, particularly [¹⁴C]desvenlafaxine, has been instrumental in elucidating its metabolic profile through in vivo and in vitro studies.

In Vivo Metabolism Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of desvenlafaxine in living organisms.

Experimental Workflow:

Caption: Workflow for in vivo metabolic studies of [¹⁴C]desvenlafaxine.

Protocol:

-

Dosing: Preclinical species (e.g., mice, rats, dogs) or human volunteers are administered a single oral dose of [¹⁴C]desvenlafaxine.[2]

-

Sample Collection: Plasma, urine, and feces are collected at various time points post-administration.[2]

-

Radioactivity Measurement: The total radioactivity in the collected samples is quantified using techniques like liquid scintillation counting to determine the extent of absorption and the routes and rates of excretion.[2]

-

Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radioactivity detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent drug and its metabolites.[2]

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes involved in the metabolism of desvenlafaxine in a controlled environment.

Experimental Workflow:

Caption: Workflow for in vitro metabolic studies of [¹⁴C]desvenlafaxine.

Protocol:

-

Incubation: [¹⁴C]Desvenlafaxine is incubated with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).[8]

-

Reaction Termination and Extraction: The reaction is stopped at specific time points, and the analytes (parent drug and metabolites) are extracted from the incubation mixture.[8]

-

Analysis: The extracts are analyzed by LC-MS/MS to identify the metabolites formed.[8]

-

Enzyme Inhibition Studies: To identify the specific enzymes involved, the incubations can be performed in the presence of selective inhibitors of different CYP or UGT isoforms.[8]

Quantitative Data from Metabolic Studies

The use of isotopically labeled desvenlafaxine allows for the precise quantification of the parent drug and its metabolites.

Table 1: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]Desvenlafaxine in Preclinical Species

| Species | Dose (mg/kg) | Route of Excretion | % of Administered Dose Recovered | Timeframe |

| Mouse | 30 | Urine | >85% | 72 hours |

| Rat | 30 | Urine | >85% | 72 hours |

| Dog | 2 | Urine | >85% | 72 hours |

Source: Adapted from studies on the metabolic disposition of venlafaxine, the parent compound of desvenlafaxine.[9]

Table 2: Major Metabolites of Desvenlafaxine Identified in In Vitro and In Vivo Studies

| Metabolite | Metabolic Pathway | Enzyme(s) Involved | System(s) Identified |

| Desvenlafaxine-O-glucuronide | Glucuronidation | UGT isoforms | Human and animal liver microsomes, in vivo (human and animal) |

| N,O-Didesmethylvenlafaxine | N-demethylation | CYP3A4 | Human and animal liver microsomes, in vivo (human and animal) |

Source: Data compiled from in vitro and in vivo metabolism studies of desvenlafaxine.[1][2][8]

Analytical Methodologies

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of desvenlafaxine and its metabolites in biological matrices.

Key Parameters for a Typical LC-MS/MS Method:

-

Internal Standard: Deuterated desvenlafaxine (e.g., desvenlafaxine-d6) is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[5]

-

Sample Preparation: Protein precipitation or solid-phase extraction is commonly employed to extract the analytes from the biological matrix.[5]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for chromatographic separation.[5]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[5]

Table 3: Example MRM Transitions for Desvenlafaxine and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Desvenlafaxine | 264.2 | 58.2 |

| Desvenlafaxine-d6 | 270.2 | 64.2 |

Source: Representative values from published LC-MS/MS methods.[5]

Signaling Pathways and Logical Relationships

The metabolic fate of desvenlafaxine can be visualized as a straightforward pathway leading to its major metabolites.

Caption: Major metabolic pathways of desvenlafaxine.

Conclusion

Isotopic labeling is a powerful and essential technique for the detailed investigation of desvenlafaxine metabolism. The use of radiolabeled ([¹⁴C]) and stable isotope-labeled (deuterated) desvenlafaxine has enabled a clear understanding of its metabolic pathways, primarily glucuronidation and minor oxidative metabolism, and has facilitated the development of robust analytical methods for its quantification. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles, protocols, and data associated with the isotopic labeling of desvenlafaxine in metabolic studies, which is critical for its continued safe and effective therapeutic use.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metabolic disposition of 14C-venlafaxine in mouse, rat, dog, rhesus monkey and man. | Semantic Scholar [semanticscholar.org]

- 9. Metabolic disposition of 14C-venlafaxine in mouse, rat, dog, rhesus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Desvenlafaxine and the Rationale for a Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder. Its pharmacological profile is characterized by a higher affinity for the serotonin transporter (SERT) than the norepinephrine transporter (NET), minimal interaction with other receptors, and a straightforward metabolic pathway primarily dependent on UGT-mediated glucuronidation rather than the polymorphic cytochrome P450 (CYP) 2D6 enzyme. This paper provides an in-depth review of the pharmacodynamic and pharmacokinetic properties of desvenlafaxine. Furthermore, it explores the scientific rationale and potential benefits of a deuterated analog of desvenlafaxine. Deuteration, the selective replacement of hydrogen with deuterium, can modulate drug metabolism, potentially leading to an improved pharmacokinetic profile. While a specific deuterated analog, SD-254, has been mentioned in development, comprehensive public data is scarce. Therefore, this guide will discuss the expected modifications to desvenlafaxine's profile based on the principles of the kinetic isotope effect, focusing on its minor oxidative metabolic pathway mediated by CYP3A4. All quantitative data are summarized in comparative tables, and key processes are visualized through diagrams to facilitate understanding.

Pharmacodynamic Profile of Desvenlafaxine

Mechanism of Action

The antidepressant effect of desvenlafaxine is attributed to its potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[1][2][3] It achieves this by binding to and inhibiting the presynaptic serotonin (SERT) and norepinephrine (NET) transporters, which are responsible for reuptake of these neurotransmitters from the synaptic cleft.[3] This inhibition leads to an increased concentration of 5-HT and NE available to bind to postsynaptic receptors.[3] Preclinical studies show that desvenlafaxine is a potent and selective SNRI.[2][4]

Receptor Binding Affinity

Desvenlafaxine exhibits selective affinity for monoamine transporters. It is approximately 10-fold more potent at inhibiting the serotonin transporter than the norepinephrine transporter.[4] Its affinity for the dopamine transporter (DAT) is weak.[4][5] Importantly, desvenlafaxine lacks significant affinity for other receptors, such as muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[1][2]

| Target | Ligand | Species | Kᵢ (nM) | IC₅₀ (nM) |

| SERT | Desvenlafaxine | Human | 40.2[5] | 47.3[5][6] |

| NET | Desvenlafaxine | Human | 558.4[5] | 531.3[5][6] |

| DAT | Desvenlafaxine | Human | >10,000 | >10,000 |

Table 1: In Vitro Binding Affinities (Kᵢ) and Functional Inhibition (IC₅₀) of Desvenlafaxine.

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

Desvenlafaxine has an absolute oral bioavailability of approximately 80%.[1][2] Following oral administration, steady-state plasma concentrations are typically achieved within 4 to 5 days.[2] Plasma protein binding is low (30%) and independent of drug concentration.[2][4] The mean terminal half-life is around 11 hours.[1][7]

The primary route of elimination is renal, with about 45% of the drug excreted unchanged in the urine.[1][2] Metabolism is a key differentiator for desvenlafaxine. Unlike its parent compound venlafaxine, which relies heavily on CYP2D6, desvenlafaxine's metabolism is not significantly mediated by this enzyme.[1][2][8] This reduces the potential for pharmacokinetic variability due to CYP2D6 genetic polymorphisms.[8]

The main metabolic pathway is conjugation with glucuronic acid, mediated by various UGT (UDP-glucuronosyltransferase) enzymes, accounting for about 19% of the excreted dose.[1][2][9] A minor pathway (<5%) involves oxidative metabolism (N-demethylation) via CYP3A4.[1][2][10]

| Parameter | Value (Desvenlafaxine) | Expected Change (Deuterated Analog) |

| Bioavailability (F) | ~80%[1][2] | Likely Unchanged |

| Time to Peak (Tₘₐₓ) | ~7.5 hours[4] | Likely Unchanged |

| Half-life (t₁/₂) | ~11 hours[1][7] | Potentially Increased |

| Plasma Protein Binding | 30%[2][4] | Likely Unchanged |

| Primary Metabolism | UGT Conjugation[1][10] | Unchanged |

| Minor Metabolism | CYP3A4 Oxidation (<5%)[1][2] | Potentially Reduced |

| Excretion | 45% unchanged in urine[1][2] | Potentially Reduced Unchanged Fraction |

Table 2: Comparative Pharmacokinetic Parameters of Desvenlafaxine and Expected Profile of a Deuterated Analog.

The Deuterated Analog: Rationale and Expected Profile

Deuteration involves replacing hydrogen atoms with deuterium at specific, metabolically vulnerable positions within a molecule.[11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[11][12] This strategy can lead to several potential advantages, including a longer drug half-life, reduced peak-to-trough plasma concentration fluctuations, and potentially lower or less frequent dosing.[12]

For desvenlafaxine, deuteration would likely target the sites of CYP3A4-mediated oxidation. While this is a minor metabolic pathway, slowing it could still have discernible effects on the overall pharmacokinetic profile. A deuterated analog, such as the previously explored SD-254, would be expected to have a very similar pharmacodynamic profile to desvenlafaxine, as deuteration typically does not alter receptor binding affinity.[13] The primary changes would be pharmacokinetic:

-

Reduced Metabolic Clearance: A lower rate of CYP3A4-mediated metabolism could decrease the overall metabolic clearance of the drug.

-

Increased Half-Life: A reduction in clearance would likely extend the terminal half-life (t₁/₂), potentially allowing for less frequent dosing or more stable plasma concentrations.

-

Altered Metabolite Profile: A decrease in the formation of the N,O-didesmethyl venlafaxine metabolite would be expected.

Experimental Protocols

Protocol: In Vitro Transporter Binding Assay (Competitive)

This protocol outlines a standard method for determining the binding affinity (Kᵢ) of a test compound for SERT or NET.

-

Membrane Preparation:

-

HEK293 cells stably transfected with the human SERT or NET are cultured and harvested.[14]

-

Cells are homogenized in an ice-cold buffer (e.g., Tris-HCl).

-

The homogenate undergoes differential centrifugation to isolate the membrane fraction, which is then resuspended and protein concentration is determined.[15][16]

-

-

Assay Setup (96-well plate):

-

Total Binding: Add cell membranes, a specific radioligand (e.g., [³H]-Citalopram for SERT) at a concentration near its Kₐ, and assay buffer.[15]

-

Non-specific Binding: Add membranes, radioligand, and a high concentration of a known inhibitor (e.g., fluoxetine) to saturate the transporters.[15]

-

Competition: Add membranes, radioligand, and serial dilutions of the test compound (desvenlafaxine or its analog).

-

-

Incubation & Filtration:

-

Quantification & Analysis:

-

Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[15]

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Protocol: In Vivo Pharmacokinetic Study (Rodent Model)

This protocol describes a typical approach to determine key pharmacokinetic parameters in rats.

-

Animal Preparation:

-

Drug Administration:

-

Blood Sampling:

-

Bioanalysis:

-

Pharmacokinetic Analysis:

-

Plot plasma concentration versus time for each animal.

-

Use non-compartmental analysis software to calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), t₁/₂, clearance (CL), and volume of distribution (Vd).[22]

-

Conclusion

Desvenlafaxine possesses a well-defined pharmacological profile as a selective SNRI with a favorable metabolic pathway that avoids the polymorphic CYP2D6 enzyme. Its primary reliance on UGT conjugation and minor metabolism by CYP3A4 results in predictable pharmacokinetics. The development of a deuterated analog represents a rational drug design strategy aimed at refining its pharmacokinetic properties. By selectively slowing the minor oxidative metabolic pathway, a deuterated version of desvenlafaxine could potentially offer an extended half-life and more stable plasma concentrations, which may translate to clinical benefits. Further non-clinical and clinical studies on such an analog would be required to fully characterize its profile and confirm these potential advantages.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pfizermedical.com [pfizermedical.com]

- 3. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]

- 4. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 8. Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 18. Pharmacokinetic and pharmacodynamic profiles of the novel serotonin and norepinephrine reuptake inhibitor desvenlafaxine succinate in ovariectomized Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. currentseparations.com [currentseparations.com]

- 20. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration | MDPI [mdpi.com]

- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

A Technical Guide to the Solubility and Storage of Desvenlafaxine-d10 Analytical Standard

This guide provides an in-depth overview of the solubility and recommended storage conditions for the Desvenlafaxine-d10 analytical standard. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

This compound is the deuterium-labeled form of Desvenlafaxine, an active metabolite of the antidepressant venlafaxine. As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of Desvenlafaxine in biological matrices during pharmacokinetic and metabolic studies. Proper handling, including understanding its solubility and optimal storage conditions, is paramount to ensure its stability and the integrity of analytical results.

Solubility Profile

The solubility of an analytical standard is a critical parameter for the preparation of stock solutions and calibration standards. While specific quantitative solubility data for this compound is not extensively published, the solubility characteristics are expected to be very similar to its non-deuterated counterpart, Desvenlafaxine succinate hydrate.

Table 1: Quantitative Solubility of Desvenlafaxine Succinate Hydrate

| Solvent | Solubility (approximate) |

| Dimethylformamide (DMF) | ~5 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~3 mg/mL |

| Ethanol | ~2 mg/mL |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~1 mg/mL |

Table 2: Qualitative Solubility of Desvenlafaxine Succinate

| Solvent | Solubility Description |

| Methanol | Freely Soluble |

| Dimethylformamide (DMF) | Freely Soluble |

| Water | Soluble |

| 0.1 M Hydrochloric Acid | Soluble |

| 0.1 M Sodium Hydroxide | Soluble |

| 0.01 M Sodium Hydroxide | Soluble |

| 10% Glacial Acetic Acid | Soluble |

| Acetate Buffer (pH 4) | Soluble |

| Chloroform | Slightly Soluble |

| Ethanol | Sparingly Soluble |

| n-Hexane | Very Slightly Soluble |

| n-Butane | Very Slightly Soluble |

Storage and Stability

Proper storage is essential to maintain the chemical integrity and purity of the this compound analytical standard.

Table 3: Recommended Storage Conditions and Stability

| Condition | Recommendation | Stability |

| Long-term Storage | Store as a solid at -20°C in a tightly sealed container. | ≥ 4 years |

| Shipping | Typically shipped at ambient temperature. | Stable for the duration of shipping. |

| Aqueous Solutions | Not recommended for storage for more than one day. | Limited |

It is advisable to store the analytical standard in a desiccator to protect it from moisture. For aqueous solutions, it is best to prepare them fresh before use.

Experimental Protocols

Method for Determining Solubility

A common method for determining the solubility of a compound is based on the principles described by Schefter and Higuchi. This involves preparing saturated solutions of the compound in various solvents and then quantifying the concentration of the dissolved compound.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Ensure that there is undissolved solid material remaining in each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC-UV).

-

Measure the absorbance or peak area of the diluted solution.

-

Calculate the concentration of this compound in the original saturated solution using the calibration curve.

-

Preparation of Standard Stock Solution

Protocol:

-

Accurately weigh a precise amount of this compound working standard (e.g., 10 mg).

-

Transfer the weighed standard into a volumetric flask (e.g., 10 mL).

-

Dissolve the standard in a minimum quantity of a suitable solvent in which it is freely soluble (e.g., methanol).

-

Once dissolved, bring the solution to the final volume with the same solvent.

-

This creates a stock solution of a known concentration (e.g., 1000 µg/mL).

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the proper handling and storage of the this compound analytical standard.

Caption: Logical workflow for handling and storing this compound.

The Metabolism of Desvenlafaxine: A Deep Dive into the Role of Cytochrome P450 Enzymes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder. A thorough understanding of its metabolic fate is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring safe and effective therapeutic use. This technical guide provides a comprehensive overview of the metabolism of Desvenlafaxine, with a primary focus on the role of cytochrome P450 (CYP) enzymes. It details the primary metabolic pathways, presents quantitative pharmacokinetic data, outlines key experimental protocols for studying its metabolism, and visualizes the involved processes through signaling pathways and experimental workflow diagrams.

Introduction

Desvenlafaxine (O-desmethylvenlafaxine) is a structurally and pharmacologically distinct antidepressant. Unlike its parent compound, venlafaxine, which undergoes extensive metabolism by CYP2D6 to form Desvenlafaxine, Desvenlafaxine itself has a comparatively simpler metabolic profile. This key difference has significant clinical implications, particularly concerning the potential for genetic polymorphism-related variability in drug exposure and drug-drug interactions involving the CYP2D6 pathway. This guide will elucidate the metabolic pathways of Desvenlafaxine, with a particular emphasis on the contribution of CYP enzymes.

Metabolic Pathways of Desvenlafaxine

The metabolism of Desvenlafaxine proceeds primarily through two major pathways:

-

Phase II Conjugation (Glucuronidation): This is the principal metabolic route for Desvenlafaxine. The process involves the conjugation of Desvenlafaxine with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form the inactive Desvenlafaxine-O-glucuronide. Several UGT isoforms are capable of mediating this reaction, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. The multiplicity of UGT enzymes involved suggests a low likelihood of significant drug-drug interactions arising from the inhibition of a single UGT isoform.

-

Phase I Oxidative Metabolism (CYP-mediated): This is a minor pathway in the overall elimination of Desvenlafaxine. Oxidative metabolism is primarily mediated by the cytochrome P450 system, leading to the formation of the oxidative metabolite N,O-didesmethylvenlafaxine.

The Role of Cytochrome P450 Isoforms

While oxidative metabolism is a minor contributor to Desvenlafaxine's clearance, several CYP isoforms have been identified as being capable of metabolizing the drug in vitro.

-

CYP3A4: This is the primary CYP enzyme responsible for the oxidative metabolism (N-demethylation) of Desvenlafaxine.

-

Other CYPs: In vitro studies have indicated that other CYP isoforms, including CYP2C19, CYP2C8, and CYP2C9, may also contribute to the metabolism of Desvenlafaxine to a lesser extent.

-

Non-involvement of CYP2D6: Crucially, the CYP2D6 metabolic pathway is not involved in the metabolism of Desvenlafaxine. This is a significant differentiating factor from its parent drug, venlafaxine, and means that the pharmacokinetic profile of Desvenlafaxine is not significantly affected by the CYP2D6 metabolizer phenotype (poor vs. extensive metabolizers).

Quantitative Data on Desvenlafaxine Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of Desvenlafaxine.

Table 1: Pharmacokinetic Parameters of Desvenlafaxine in Healthy Adults

| Parameter | Value | Reference(s) |

| Absolute Oral Bioavailability | ~80% | |

| Time to Peak Plasma Concentration (Tmax) | ~7.5 hours | |

| Terminal Half-life (t1/2) | ~11 hours | |

| Plasma Protein Binding | 30% (independent of concentration) | |

| Steady-State Volume of Distribution | 3.4 L/kg |

Table 2: Urinary Excretion of Desvenlafaxine and its Metabolites (as a percentage of administered dose)

| Compound | Percentage of Dose Excreted in Urine (at 72 hours) | Reference(s) |

| Unchanged Desvenlafaxine | ~45% | |

| Desvenlafaxine-O-glucuronide | ~19% | |

| N,O-didesmethylvenlafaxine (oxidative metabolite) | <5% |

Table 3: In Vitro Inhibition of CYP Enzymes by Desvenlafaxine

| CYP Isoform | IC50 (µM) | Ki (µM) | Comments | Reference(s) |

| CYP1A2 | >100 (weak inhibition: 130 µM) | - | No significant inhibition observed. | |

| CYP2A6 | >100 | - | No inhibition observed. | |

| CYP2C8 | >100 | - | No significant inhibition observed. | |

| CYP2C9 | >100 | - | No significant inhibition observed. | |

| CYP2C19 | >100 | - | No significant inhibition observed. | |

| CYP2D6 | 50 - 90 | ~40 - 80 | Weak to moderate inhibition. The plasma Cmax following a 100 mg oral dose is approximately 0.5% to 1.0% of the Ki values, suggesting minor clinical relevance. | |

| CYP3A4 | >100 | - | No significant inhibition or induction observed. |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the metabolism of Desvenlafaxine.

CYP Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for the metabolism of Desvenlafaxine.

Methodology 1: Recombinant Human CYP Enzymes

-

Incubation Mixture Preparation: In separate microcentrifuge tubes, prepare incubation mixtures containing:

-

Recombinant human CYP enzyme (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Desvenlafaxine at a specified concentration (e.g., 1 µM).

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the depletion of Desvenlafaxine and the formation of metabolites using a validated LC-MS/MS method.

Methodology 2: Human Liver Microsomes with Selective Chemical Inhibitors

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing:

-

Pooled human liver microsomes.

-

Desvenlafaxine.

-

A selective chemical inhibitor for a specific CYP isoform (or vehicle control).

-

-

Pre-incubation: Pre-incubate the microsomes with the inhibitor (or vehicle) at 37°C for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Add Desvenlafaxine and the NADPH-regenerating system to initiate the reaction.

-

Incubation, Termination, and Analysis: Follow steps 4-7 as described in Methodology 1. The percentage of inhibition of metabolite formation in the presence of the inhibitor is calculated relative to the vehicle control.

CYP Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the inhibitory potential of Desvenlafaxine on the activity of major CYP isoforms.

Methodology:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing:

-

Pooled human liver microsomes.

-

A probe substrate for a specific CYP isoform (at a concentration close to its Km).

-

A range of concentrations of Desvenlafaxine (the inhibitor).

-

-

Pre-incubation: Pre-incubate the microsomes and Desvenlafaxine at 37°C.

-

Reaction Initiation: Add the probe substrate and the NADPH-regenerating system.

-

Incubation: Incubate for a time period within the linear range of metabolite formation for the specific probe substrate.

-

Reaction Termination and Analysis: Stop the reaction and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of inhibition of metabolite formation against the logarithm of the Desvenlafaxine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with multiple concentrations of both the probe substrate and Desvenlafaxine. Analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.

-

Visualizations

Metabolic Pathway of Desvenlafaxine

Caption: Metabolic pathways of Desvenlafaxine.

Experimental Workflow for CYP Reaction Phenotyping

Caption: Workflow for CYP reaction phenotyping.

Conclusion

The metabolism of Desvenlafaxine is characterized by a primary conjugation pathway via multiple UGT enzymes and a minor oxidative pathway mediated predominantly by CYP3A4. The lack of involvement of the highly polymorphic CYP2D6 enzyme in its metabolism is a key feature that distinguishes it from its parent compound, venlafaxine, and contributes to a more predictable pharmacokinetic profile with a lower potential for certain drug-drug interactions. The in vitro data indicate that Desvenlafaxine is a weak inhibitor of CYP2D6 at clinically relevant concentrations and does not significantly inhibit other major CYP isoforms. This in-depth understanding of Desvenlafaxine's metabolism is essential for guiding clinical practice, informing drug development decisions, and ensuring patient safety.

The Critical Role of Desvenlafaxine-d10 in Modern Pharmacokinetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Desvenlafaxine-d10 as an internal standard in pharmacokinetic (PK) research. The use of stable isotope-labeled internal standards is paramount for the accurate and precise quantification of drugs in biological matrices. This document will delve into the core principles, experimental protocols, and data interpretation associated with the use of this compound in bioanalytical method development and validation.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate measurement of drug concentrations in biological fluids is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including matrix effects, ion suppression or enhancement, and variability in sample preparation and injection volume.

To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted best practice. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound, a deuterated analog of the antidepressant drug Desvenlafaxine, serves as an exemplary internal standard for pharmacokinetic studies of this widely prescribed medication.

Physicochemical Properties and Mass Spectrometric Parameters

Desvenlafaxine is the major active metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the properties of both the analyte and its deuterated internal standard is crucial for method development.

| Property | Desvenlafaxine | This compound |

| Chemical Name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl-d10)ethyl]phenol |

| Molecular Formula | C₁₆H₂₅NO₂ | C₁₆H₁₅D₁₀NO₂ |

| Monoisotopic Mass | 263.19 g/mol | 273.25 g/mol |

| Precursor Ion ([M+H]⁺) | m/z 264.2 | m/z 274.3 |

| Product Ion | m/z 58.1 | m/z 58.1 |

Note: The product ion for this compound is predicted based on the fragmentation of Desvenlafaxine, where the dimethylaminoethyl side chain (m/z 58.1) is the most common fragment. Since the deuterium labels in this compound are on the cyclohexyl ring, the fragmentation pattern is expected to be identical in this region.

Experimental Protocol: Quantification of Desvenlafaxine in Human Plasma

The following is a detailed protocol for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Materials and Reagents

-

Desvenlafaxine reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Drug-free human plasma (with anticoagulant, e.g., K₂EDTA)

-

96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Desvenlafaxine and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Desvenlafaxine by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

Methodological & Application

Application Note: Quantitative Analysis of Desvenlafaxine in Plasma using LC-MS/MS with Desvenlafaxine-d10

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desvenlafaxine is an active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. Accurate and reliable quantification of Desvenlafaxine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desvenlafaxine in human plasma. The use of a stable isotope-labeled internal standard, Desvenlafaxine-d10, ensures high accuracy and precision. The protocol employs a straightforward protein precipitation method for sample preparation, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Analytes: Desvenlafaxine

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

-

Reagents: Ammonium acetate, Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Drug-free human plasma

-

Labware: Calibrated micropipettes, 1.5 mL polypropylene centrifuge tubes, autosampler vials

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desvenlafaxine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma with appropriate amounts of Desvenlafaxine.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Workflow

LC-MS/MS workflow for Desvenlafaxine analysis.

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution optimized for separation |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Desvenlafaxine | m/z 264.2 → 58.1[1] |

| This compound | m/z 274.2 → 68.1 (Predicted) |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

Table 2: Method Validation Summary

The validation of the bioanalytical method should be performed according to the FDA guidelines. The following table summarizes the typical acceptance criteria and representative data.

| Validation Parameter | Acceptance Criteria (FDA) | Representative Data |

| Linearity (r²) | ≥ 0.99 | > 0.999[1] |

| Calibration Range | To cover expected concentrations | 1 - 500 ng/mL[2] |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | -9.8% to +3.9%[2] |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 12.6%[2] |

| Recovery | Consistent, precise, and reproducible | > 80% |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Within acceptable limits |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentrations | Stable under tested conditions[1] |

Note: The provided representative data is a composite from various literature sources and serves as a guideline. Actual results may vary depending on the specific instrumentation and laboratory conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key stages of the bioanalytical method validation process, ensuring the development of a reliable and robust quantitative assay.

Logical flow of bioanalytical method validation.

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Desvenlafaxine in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation procedure makes this method highly suitable for high-throughput analysis in a clinical or research setting. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability.

References

Application Note: High-Throughput Quantification of Desvenlafaxine in Human Plasma using Desvenlafaxine-d10 as an Internal Standard by LC-MS/MS

Introduction

Desvenlafaxine is an active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Accurate and reliable quantification of desvenlafaxine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Desvenlafaxine-d10, is essential for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of desvenlafaxine in human plasma.

Principle

The method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of desvenlafaxine.[3] A deuterated internal standard, this compound (functionally equivalent to Desvenlafaxine-d6 as cited in the literature), is added to the plasma samples.[6][7] The analyte and the internal standard are extracted from the plasma matrix using a simple and efficient sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3][4][6] Chromatographic separation is achieved on a C8 or C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.[1][6] Quantification is performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[3][6] The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for accurate correction of any variations in sample processing and instrument response.[5][8]

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard of Desvenlafaxine and dissolve it in an appropriate solvent like methanol or acetonitrile to achieve a final concentration of 1 mg/mL.[5]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in the same solvent to a final concentration of 1 mg/mL.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent.[5]

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent. This solution will be added to all samples, calibration standards, and quality controls.[5]

2. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.[3]

-

Add 50 µL of the internal standard working solution to all tubes except for the blank plasma.[3]

-

Add 400 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 12,000-14,000 rpm for 10 minutes at 4°C.[2][5]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

-

Chromatographic Column: A Thermo-BDS Hypersil C8 column (50 x 4.6 mm, 3 µm) or a Symmetry Shield RP18 column (50 x 4.6 mm, 3.5 µm).[1][6]

-

Mobile Phase: An isocratic mobile phase composed of 5 mM ammonium acetate buffer and methanol (20:80, v/v) or 0.2% formic acid and methanol (20:80, v/v).[1][6]

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions:

4. Data Analysis

The concentration of desvenlafaxine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from this calibration curve.[9]

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the quantification of desvenlafaxine using a deuterated internal standard.

| Parameter | Result | Reference |

| Linearity Range | 1.001 - 400.352 ng/mL | [6][7] |

| Correlation Coefficient (r²) | ≥ 0.9994 | [6][7] |

| Intra-day Precision (%CV) | 0.7 - 5.5% | [6][7] |

| Inter-day Precision (%CV) | 1.9 - 6.8% | [6][7] |

| Intra-day Accuracy (%Bias) | 95.3 - 107.4% | [6][7] |

| Inter-day Accuracy (%Bias) | 93.4 - 99.5% | [6][7] |

| Recovery of Internal Standard | 88.32 ± 6.92% | [1] |

Visualizations

Caption: Bioanalytical workflow for Desvenlafaxine quantification.

Caption: Principle of using a deuterated internal standard.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. benchchem.com [benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Desvenlafaxine Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Desvenlafaxine in bulk drug and pharmaceutical formulations. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The method utilizes a C18 or C8 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow to ensure easy implementation in a laboratory setting.

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of Desvenlafaxine drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities.[3] This application note presents a validated HPLC method for the determination of Desvenlafaxine, adaptable for both bulk substance and finished dosage forms. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Desvenlafaxine is presented in the table below. These conditions can be adapted based on the specific instrumentation and column available in the laboratory.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Discovery C18 (250 x 4.6 mm, 5 µm)[3] | Zorbax CN (250 x 4.6 mm, 5.0μm)[5][6] | Eclipse XDB-C8 (150 x 4.6 mm, 5μm)[7] |

| Mobile Phase | Acetonitrile : 5 mM Potassium Dihydrogen Phosphate (pH 3.8) (50:50 v/v)[3] | Methanol : 0.1% Trifluoroacetic Acid in water (70:30 v/v)[5] | 0.1% Trifluoroacetic Acid in water : Methanol (30:70 v/v)[7] |

| Flow Rate | 0.7 mL/min[3] | 1.0 mL/min[5] | 1.5 mL/min[7] |

| Detection Wavelength | 229 nm[3] | 225 nm[5] | 210 nm[7] |

| Injection Volume | 20 µL[3] | Not Specified | Not Specified |

| Column Temperature | Ambient[3] | Not Specified | Not Specified |

| Retention Time | Not Specified | ~4.65 min[5] | Not Specified |

Experimental Protocols

Preparation of Mobile Phase (Condition 1 Example)

-

Potassium Dihydrogen Phosphate Solution (5 mM): Dissolve 680 mg of KH2PO4 in 1000 mL of HPLC grade water.[3]

-

pH Adjustment: Adjust the pH of the phosphate buffer to 3.8 using orthophosphoric acid.[3]

-

Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[3]

-

Degassing: Filter the mobile phase through a 0.22 µm nylon membrane filter and degas by sonication before use.[3]

Preparation of Standard Stock Solution

-

Accurately weigh about 25 mg of Desvenlafaxine reference standard and transfer it to a 25 mL volumetric flask.[7]

-

Add approximately 10 mL of the diluent (mobile phase can be used as a diluent) and sonicate for 10 minutes to dissolve.[3][7]

-

Make up the volume to the mark with the diluent to obtain a final concentration of 1 mg/mL.[7]

Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 50 mg of Desvenlafaxine and transfer it to a 50 mL volumetric flask.

-

Add about 30 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.

-

Make up the volume to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtrate with the diluent to obtain a final concentration within the linear range of the method (e.g., 100 µg/mL).

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][3][4]

System Suitability